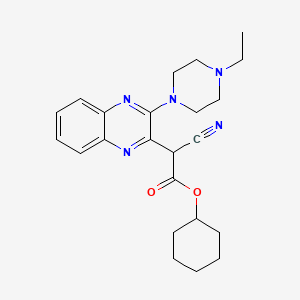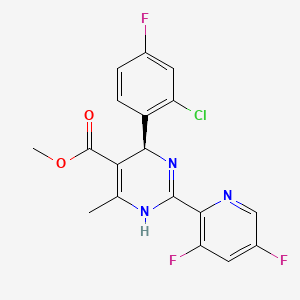
Bay 41-4109 less active enantiomer
Overview
Description
Bayer 41-4109 less active enantiomer: is a chemical compound known for its role as a less active counterpart to Bayer 41-4109. Bayer 41-4109 is a potent inhibitor of human hepatitis B virus (HBV), with an IC50 value of 53 nM . The less active enantiomer, while structurally similar, exhibits reduced activity compared to its more active counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bayer 41-4109 less active enantiomer involves several steps, including the preparation of intermediates and the final enantiomeric separation. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for enantiomers often involve chiral resolution or asymmetric synthesis techniques .
Industrial Production Methods: Industrial production of Bayer 41-4109 less active enantiomer would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: Bayer 41-4109 less active enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its efficacy.
Substitution: Substitution reactions, where one functional group is replaced by another, can occur under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
Bayer 41-4109 less active enantiomer has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving enantiomeric separation and chiral resolution.
Biology: Investigated for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the context of HBV inhibition.
Industry: Utilized in the development of antiviral agents and other pharmaceutical products.
Mechanism of Action
The mechanism of action of Bayer 41-4109 less active enantiomer involves its interaction with the viral capsid of HBV. The compound is able to both accelerate and misdirect capsid assembly in vitro. Preformed capsids are stabilized by the compound, up to a ratio of one inhibitor molecule per two dimers . This misdirection and stabilization inhibit HBV DNA release and reduce the cytoplasmic hepatitis B core antigen (HBcAg) level . The anti-HBV mechanisms are associated with and dependent on the rate of HBcAg inhibition .
Comparison with Similar Compounds
Bayer 41-4109: The more active enantiomer of Bayer 41-4109 less active enantiomer, known for its potent HBV inhibition.
HBV/HDV-IN-2: Another inhibitor targeting HBV.
FNC-TP: A compound with antiviral properties.
Tuvirumab: An antiviral agent used in HBV research.
Uniqueness: Bayer 41-4109 less active enantiomer is unique due to its specific enantiomeric form, which exhibits reduced activity compared to its more active counterpart. This distinction allows researchers to study the effects of enantiomeric differences on biological activity and therapeutic potential .
Properties
IUPAC Name |
methyl (4S)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNJBPMQWSIGJK-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


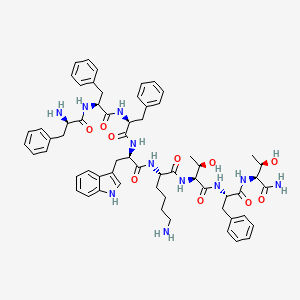


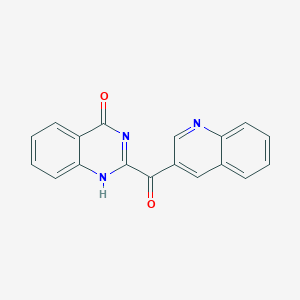
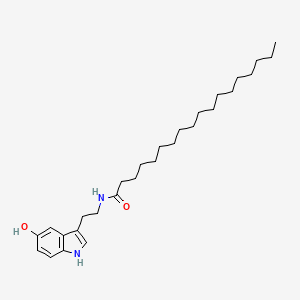
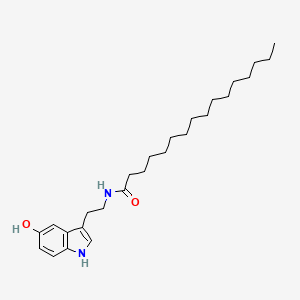

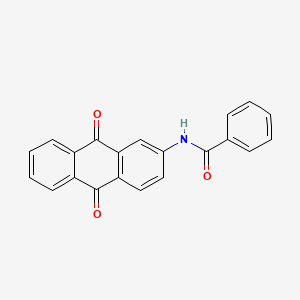
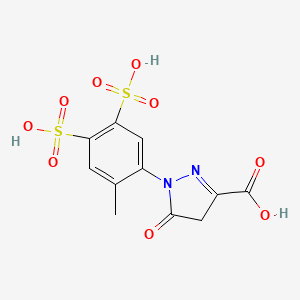
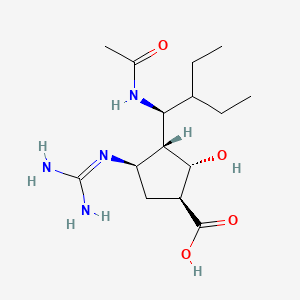
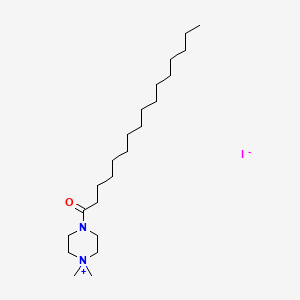
![10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B1663786.png)
![12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE](/img/structure/B1663787.png)
